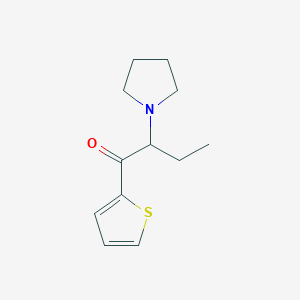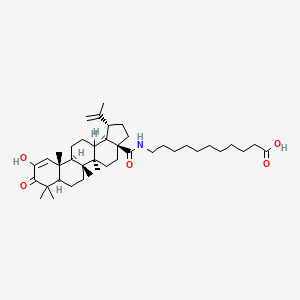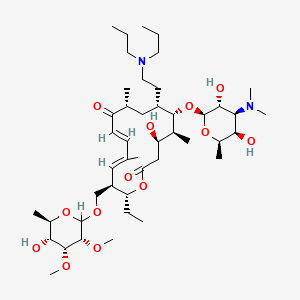
20-Deoxo-20-dipropylaminodesmycosin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
20-Deoxo-20-dipropylaminodesmycosin is a derivative of desmycosin, a macrolide antibiotic. This compound is characterized by the replacement of the C-20 aldehyde group with a dipropylamino group, which enhances its antimicrobial properties. The molecular formula of this compound is C45H80N2O13 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 20-Deoxo-20-dipropylaminodesmycosin typically involves the reductive amination of the C-20 aldehyde group of desmycosin. The process includes the following steps :
Reductive Amination: The C-20 aldehyde group of desmycosin is reacted with dipropylamine in the presence of a reducing agent such as sodium cyanoborohydride or sodium borohydride.
Reaction Conditions: The reaction is carried out in an appropriate solvent, such as methanol or ethanol, at room temperature or slightly elevated temperatures.
Purification: The resulting product is purified using chromatographic techniques to obtain pure this compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The use of formic acid as a reducing agent has been reported to be a more convenient and cost-effective method for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
20-Deoxo-20-dipropylaminodesmycosin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can further modify the functional groups present in the molecule.
Substitution: The dipropylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.
Applications De Recherche Scientifique
20-Deoxo-20-dipropylaminodesmycosin has several scientific research applications, including :
Chemistry: It is used as a model compound for studying macrolide antibiotics and their derivatives.
Biology: The compound is used in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: It has potential therapeutic applications in treating bacterial infections, particularly those caused by Gram-positive bacteria and Mycoplasma species.
Industry: The compound is used in the development of veterinary medicines for the treatment of respiratory illnesses in farm animals.
Mécanisme D'action
The mechanism of action of 20-Deoxo-20-dipropylaminodesmycosin involves binding to the bacterial ribosome, inhibiting protein synthesis. This action disrupts bacterial growth and replication, leading to the death of the bacterial cells. The molecular targets include the 50S subunit of the bacterial ribosome, and the pathways involved are related to protein synthesis inhibition .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tylosin: A macrolide antibiotic with a similar structure but different functional groups.
Desmycosin: The parent compound from which 20-Deoxo-20-dipropylaminodesmycosin is derived.
Tilmicosin: Another derivative of desmycosin with a different amino group substitution.
Uniqueness
This compound is unique due to its enhanced antimicrobial properties compared to its parent compound, desmycosin. The dipropylamino group at the C-20 position provides improved efficacy against certain bacterial strains, making it a valuable compound in both research and therapeutic applications .
Propriétés
Numéro CAS |
115498-32-3 |
|---|---|
Formule moléculaire |
C45H80N2O13 |
Poids moléculaire |
857.1 g/mol |
Nom IUPAC |
(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4S,5R,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-7-[2-(dipropylamino)ethyl]-16-ethyl-4-hydroxy-15-[[(3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione |
InChI |
InChI=1S/C45H80N2O13/c1-13-19-47(20-14-2)21-18-31-23-27(5)33(48)17-16-26(4)22-32(25-56-45-43(55-12)42(54-11)39(52)30(8)58-45)35(15-3)59-36(50)24-34(49)28(6)41(31)60-44-40(53)37(46(9)10)38(51)29(7)57-44/h16-17,22,27-32,34-35,37-45,49,51-53H,13-15,18-21,23-25H2,1-12H3/b17-16+,26-22+/t27-,28+,29-,30-,31+,32-,34-,35-,37+,38+,39-,40-,41-,42-,43-,44+,45?/m1/s1 |
Clé InChI |
NDSOHKSDNXOJKK-UBVYWUEUSA-N |
SMILES isomérique |
CCCN(CCC)CC[C@H]1C[C@H](C(=O)/C=C/C(=C/[C@@H]([C@H](OC(=O)C[C@H]([C@@H]([C@H]1O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)C)O)N(C)C)O)C)O)CC)COC3[C@@H]([C@@H]([C@@H]([C@H](O3)C)O)OC)OC)/C)C |
SMILES canonique |
CCCN(CCC)CCC1CC(C(=O)C=CC(=CC(C(OC(=O)CC(C(C1OC2C(C(C(C(O2)C)O)N(C)C)O)C)O)CC)COC3C(C(C(C(O3)C)O)OC)OC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



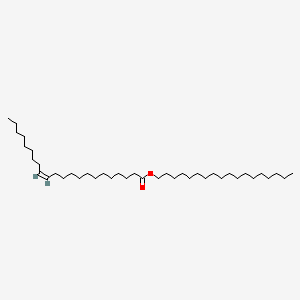


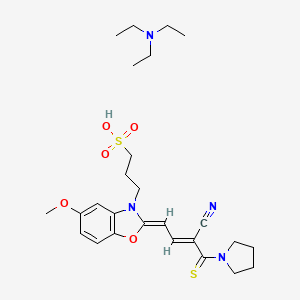
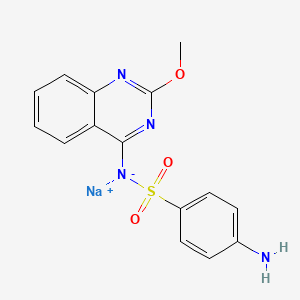
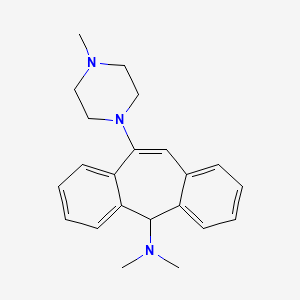


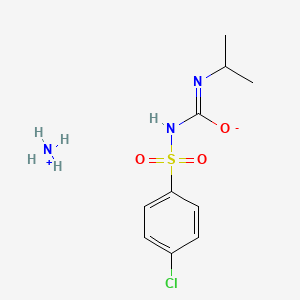

![1-Tert-butyl-6-fluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid](/img/structure/B12730537.png)
